N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-Phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a phenethyl group at the N1 position and a phenylsulfonyl-piperidine moiety at the N2 position. The phenylsulfonyl group in this compound enhances its metabolic stability and lipophilicity, while the piperidine ring may contribute to receptor-binding interactions, though its exact biological target remains unspecified in available literature.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c27-22(24-16-14-19-9-3-1-4-10-19)23(28)25-17-15-20-11-7-8-18-26(20)31(29,30)21-12-5-2-6-13-21/h1-6,9-10,12-13,20H,7-8,11,14-18H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDIKYJYTWZFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of a suitable piperidine derivative with a phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group.
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Coupling with Phenethylamine: : The phenethylamine is then coupled with the piperidine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
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Oxalamide Formation: : The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage, completing the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the phenylsulfonyl group.
Major Products
Oxidation: Products include phenylacetic acid or benzophenone derivatives.
Reduction: Products include primary or secondary amines.
Substitution: Products include substituted piperidine derivatives.
Scientific Research Applications
N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The phenylsulfonyl group is particularly important for binding interactions, while the oxalamide linkage provides structural rigidity.
Comparison with Similar Compounds
Structural Features
Key Compounds Analyzed:
Target Compound : N1-Phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : A potent umami agonist .
N1,N2-Di(pyridin-2-yl)oxalamide : A simpler oxalamide with pyridine substituents, used in laboratory synthesis .
Table 1: Structural Comparison
| Compound | N1 Substituent | N2 Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | Phenethyl | 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl | Phenylsulfonyl, Piperidine |
| S336 | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Pyridine, Methoxy |
| N1,N2-Di(pyridin-2-yl)oxalamide | Pyridin-2-yl | Pyridin-2-yl | Pyridine |
- Target vs. S336: The target replaces S336’s methoxy and pyridine groups with a phenethyl and phenylsulfonyl-piperidine chain.
- Target vs. N1,N2-Di(pyridin-2-yl)oxalamide : The phenylsulfonyl-piperidine group introduces steric bulk and electron-withdrawing effects, which may influence metabolic stability compared to the pyridine-only analogue .
Pharmacological Activity
- S336: Demonstrates high potency as an umami agonist (EC₅₀ in nanomolar range) due to its pyridine and methoxy groups, which optimize interactions with the hTAS1R1/hTAS1R3 taste receptor .
Table 2: Toxicity Profiles
| Compound | Acute Toxicity (Oral) | Skin Irritation | Metabolic Stability |
|---|---|---|---|
| Target Compound | Unknown | Unknown | High (predicted) |
| S336 | Low | Low | Moderate |
| N1,N2-Di(pyridin-2-yl)oxalamide | H302 (Category 4) | H315 (Category 2) | Low |
Q & A
Basic: What are the key synthetic challenges in preparing N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and how are they addressed?
Answer:
The synthesis involves multi-step reactions, including:
- Piperidine sulfonylation : Introducing the phenylsulfonyl group to the piperidine ring under controlled pH and temperature to avoid over-sulfonylation .
- Oxalamide coupling : Using carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to link phenethylamine and the sulfonylated piperidine intermediate. Side reactions (e.g., racemization) are minimized by inert atmospheres and low temperatures .
- Purification : Chromatography (HPLC or flash) is critical due to the compound’s structural complexity. Continuous flow reactors improve scalability and reduce impurities .
Advanced: How can researchers resolve contradictory data on this compound’s enzyme inhibition efficacy across studies?
Answer:
Contradictions often arise from:
- Assay variability : Differences in enzyme sources (e.g., recombinant vs. native) or buffer conditions (pH, ionic strength). Standardizing protocols (e.g., fixed ATP concentrations for kinase assays) reduces variability .
- Structural flexibility : The phenylsulfonyl-piperidine moiety may adopt multiple conformations. Molecular dynamics simulations can predict dominant binding poses, validated via X-ray crystallography or mutagenesis .
- Off-target effects : Use orthogonal assays (e.g., SPR for binding affinity, ITC for thermodynamic profiling) to confirm specificity .
Basic: What spectroscopic methods are recommended for characterizing this compound’s purity and structure?
Answer:
- NMR : ¹H and ¹³C NMR confirm the oxalamide backbone and substituent integration (e.g., phenethyl vs. piperidine protons). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (±1 ppm accuracy). Fragmentation patterns distinguish regioisomers .
- IR spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O peaks (~1350 cm⁻¹) confirm functional groups .
Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?
Answer:
- Co-solvency : Use DMSO:PEG 400 (1:4 v/v) to enhance aqueous solubility while maintaining biocompatibility .
- pH adjustment : Stability in plasma is pH-dependent; buffered formulations (pH 6.5–7.4) prevent hydrolysis of the oxalamide bond .
- Prodrug derivatization : Mask polar groups (e.g., sulfonamide) with acetyl or phosphate esters, which hydrolyze in vivo .
Basic: What biological targets are associated with this compound, and how are they validated?
Answer:
- Kinase inhibition : Screens against RSK or MAPK families show IC₅₀ values <100 nM. Validation includes kinase-dead mutant assays and cellular phosphorylation profiling .
- GPCR modulation : The piperidine-phenethyl scaffold may interact with dopamine or serotonin receptors. Radioligand displacement assays (e.g., ³H-spiperone for D2 receptors) confirm affinity .
- Anti-inflammatory activity : NF-κB inhibition is tested via luciferase reporter assays in macrophages. In vivo models (e.g., murine paw edema) correlate efficacy .
Advanced: How does substituent variation (e.g., fluorophenyl vs. methoxyphenyl) impact SAR?
Answer:
- Electron-withdrawing groups (e.g., -F) : Enhance target binding (e.g., 10-fold higher RSK affinity with 4-fluorophenyl vs. phenyl) but reduce solubility. QSAR models prioritize substituents at para positions .
- Steric effects : Bulky groups (e.g., -CF₃) on the phenethyl chain disrupt piperidine sulfonylation, lowering yield. Molecular docking identifies tolerable steric volumes .
- Hydrogen bonding : Methoxy groups improve solubility but may weaken hydrophobic interactions. Thermodynamic profiling (ITC) quantifies trade-offs .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Hepatotoxicity : HepG2 cells treated with 1–100 µM compound; ALT/AST release and CYP3A4 inhibition are measured .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology (IC₅₀ <10 µM indicates risk) .
- Genotoxicity : Ames test (TA98 strain) detects mutagenicity; comet assay in human lymphocytes evaluates DNA damage .
Advanced: How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?
Answer:
- Rule of 2 compliance : Target molecular weight <450 Da, logP 2–5. Introduce halogen atoms (e.g., -Cl) to balance lipophilicity .
- P-glycoprotein evasion : Replace basic amines (e.g., piperidine) with neutral heterocycles (e.g., morpholine). In situ BBB permeability assays (e.g., MDCK-MDR1) validate transport .
- Prodrug strategies : Esterify polar groups to enhance passive diffusion, with enzymatic cleavage in the brain .
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
- LC-MS/MS : MRM transitions (e.g., m/z 453 → 310 for quantification) achieve sensitivity to 1 ng/mL in plasma. Stable isotope-labeled internal standards correct matrix effects .
- Microdialysis : Coupled with HPLC-UV for real-time monitoring in rodent brains (recovery rates calibrated via retrodialysis ).
Advanced: How can contradictory pharmacokinetic data (e.g., oral bioavailability) be reconciled across species?
Answer:
- Species-specific metabolism : Humanized liver mouse models or hepatocyte microsomes identify CYP isoforms (e.g., CYP2D6) responsible for interspecies differences .
- Formulation effects : Bioavailability in rats vs. primates may vary due to gastric pH or bile salt composition. Use enteric coatings or lipid-based carriers to standardize absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
